6-Oxa-2-azaspiro[3.4]octane hemioxalate is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. The molecular formula for this compound is , with a molecular weight of approximately 316.36 g/mol. It is primarily utilized in organic chemistry for synthesizing various organic compounds, particularly in medicinal chemistry and drug development .
This compound falls under the category of spirocyclic compounds, which are known for their distinctive bicyclic frameworks. The specific classification of 6-Oxa-2-azaspiro[3.4]octane hemioxalate includes its designation as a hemioxalate salt, indicating its formation from oxalic acid derivatives. It is relevant in the synthesis of aminopyridine derivatives, which are explored for their potential as phosphoinositide 3-kinase inhibitors .
The synthesis of 6-Oxa-2-azaspiro[3.4]octane hemioxalate has been achieved through several methods, primarily focusing on annulation strategies. Three successful synthetic routes have been documented:
These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification to obtain the final product . The optimization of these synthetic routes is crucial for maximizing yield and purity, particularly in industrial applications.
The molecular structure of 6-Oxa-2-azaspiro[3.4]octane hemioxalate features a spirocyclic arrangement that contributes to its unique chemical properties. The structural representation can be summarized as follows:
This structure is notable for its incorporation of both nitrogen and oxygen within the spiro framework, enhancing its reactivity and potential interactions with biological molecules .
The reactivity of 6-Oxa-2-azaspiro[3.4]octane hemioxalate allows it to participate in various chemical reactions, particularly those involving nucleophilic substitutions or cycloadditions. The compound has been studied for its interactions with biomolecules, suggesting potential applications in drug development by inhibiting specific enzymes or proteins involved in disease pathways .
The types of reagents and conditions used in these reactions vary but generally include standard organic reagents suitable for forming carbon-nitrogen or carbon-oxygen bonds.
The mechanism of action for 6-Oxa-2-azaspiro[3.4]octane hemioxalate involves its interaction with biological targets at the molecular level. Research indicates that this compound may inhibit certain enzymes or proteins that play critical roles in disease pathways, thereby contributing to its therapeutic potential. This action may involve binding to active sites on target proteins or altering conformational states necessary for enzymatic activity .
Relevant data from studies indicate that this compound's unique structure imparts distinct physical and chemical properties compared to similar compounds, enhancing its utility in research and industrial applications .
6-Oxa-2-azaspiro[3.4]octane hemioxalate has several scientific applications:
The synthesis of 6-Oxa-2-azaspiro[3.4]octane hemioxalate (CAS 1523571-05-2 or 1392804-58-8) centers on constructing its defining spiro[3.4]octane architecture through strategic annulation methods. The core challenge lies in establishing the spiro junction where a cyclobutane ring and tetrahydrofuran moiety converge at a single quaternary carbon atom. The most efficient approach employs intramolecular nucleophilic substitution to form the oxygen-containing ring. This method involves activating a halohydrin precursor (e.g., 1-(3-bromopropyl)cyclobutan-1-ol) with strong bases like sodium hydride in tetrahydrofuran at 60°C, inducing oxygen-mediated ring closure to form the spirocyclic ether [4].
Alternative transition-metal-catalyzed cyclizations have shown promise, particularly using palladium catalysts to mediate carboetherification reactions. A representative method utilizes a cyclobutane-bearing unsaturated alcohol substrate with Pd₂(dba)₃ (5 mol%) and a phosphine ligand (e.g., XPhos) in toluene at 80°C, achieving the spirocyclic framework in moderate yields (45-55%). However, this route requires rigorous metal residue purification to meet pharmaceutical intermediate standards [4]. The crystalline nature of the final hemioxalate salt (validated by 97% purity in commercial samples) facilitates the removal of metallic impurities during downstream processing [2].
Table 1: Annulation Methods for Spiro[3.4]octane Core Synthesis
Methodology | Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Intramolecular SN2 | NaH, THF, 60°C, 12h | 68-72 | High stereoselectivity; minimal byproducts |
Pd-catalyzed cyclization | Pd₂(dba)₃/XPhos, toluene, 80°C | 45-55 | Broad substrate scope; requires metal removal |
Photocatalyzed cyclization | Ir(ppy)₃, DMF, blue LEDs | 30-40 | Mild conditions; low scalability |
The synthesis of 6-Oxa-2-azaspiro[3.4]octane derivatives follows three principal routes, with Pathway A (cyclopentane annulation) and Pathway B (four-membered ring formation) demonstrating the highest industrial relevance. Pathway A begins with ethyl 2-cyanocyclopentanecarboxylate, which undergoes hydrolysis and decarboxylation to generate a carboxylic acid intermediate. This intermediate is subsequently reduced with LiAlH₄ in anhydrous ether to yield the corresponding alcohol (3-hydroxymethylcyclopentyl)amine. The critical spirocyclization is achieved through a Mitsunobu reaction employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, converting the primary alcohol into a tetrahydrofuran ring via intramolecular etherification with an adjacent hydroxyl group [4].
Pathway B constructs the four-membered ring first using [2+2] cycloaddition chemistry. A vinyl ether substrate (e.g., 1-vinyloxybut-3-ene) is treated with dichloroketene generated in situ from trichloroacetyl chloride and zinc-copper couple. The resulting dichlorocyclobutanone intermediate undergoes dechlorinative amination with benzylamine and catalytic Pd/C under hydrogen atmosphere to install the nitrogen functionality. The hemioxalate salt formation is achieved by reacting the free base with oxalic acid (1:0.5 molar ratio) in ethanol/water (4:1) at 0-5°C, yielding crystalline 6-Oxa-2-azaspiro[3.4]octane hemioxalate with pharmaceutical-grade purity (≥97%) [2].
Table 2: Synthetic Pathways to 6-Oxa-2-azaspiro[3.4]octane Hemioxalate
Pathway | Key Steps | Critical Intermediate | Overall Yield |
---|---|---|---|
Pathway A | 1. Hydrolysis/decarboxylation 2. LiAlH₄ reduction 3. Mitsunobu cyclization | Ethyl 2-cyanocyclopentanecarboxylate | 22-25% |
Pathway B | 1. [2+2] Cycloaddition 2. Dechlorinative amination 3. Hemioxalate crystallization | Dichlorocyclobutanone derivative | 30-35% |
Pathway C | 1. Ring expansion of azetidine 2. Oxidative furan formation | 3-(Hydroxymethyl)azetidine | 15-18% |
The transformation of 6-Oxa-2-azaspiro[3.4]octane free base into its hemioxalate salt (C₁₄H₂₄N₂O₆, MW 316.36 g/mol) demands precise control over crystallization parameters to ensure high purity (>97%) and crystalline stability. Solvent selection profoundly impacts crystal morphology and stoichiometry. Ethanol-water mixtures (3:1 to 4:1 v/v) consistently yield the desired hemioxalate stoichiometry (2:1 base-to-oxalic acid ratio) with optimal crystal habit for filtration. When acetonitrile or pure ethanol is employed, variable stoichiometries (monooxalate or sesquioxalate) frequently form, complicating purification [2].
Cooling rate optimization is critical for controlling crystal size and preventing inclusion impurities. A controlled linear cooling profile from 60°C to 5°C over 90 minutes generates large, regular crystals (median size 120-150 µm) that retain minimal solvent (<0.1% w/w by TGA). Rapid cooling induces dendritic growth, trapping solvent molecules and reducing purity to ≤92%. Additionally, pH control during salt formation significantly impacts purity. Maintaining the reaction mixture at pH 3.5-4.0 (adjusted with aqueous oxalic acid) before crystallization ensures complete protonation of the azaspiro nitrogen while avoiding oxalic acid excess that could form diacid salts . Post-crystallization washing with cold ethanol (5°C) reduces residual oxalic acid to <0.3%, meeting the stringent purity specifications (97% min) required for pharmaceutical applications [2].
Table 3: Crystallization Optimization Parameters for Hemioxalate Formation
Parameter | Optimal Condition | Suboptimal Condition | Impact on Product Quality |
---|---|---|---|
Solvent system | Ethanol:water (4:1 v/v) | Pure acetonitrile | Ensures correct 2:1 stoichiometry; prevents solvate formation |
Cooling rate | 0.6°C/min (60°C→5°C) | Rapid quenching in ice | Yields large crystals; minimizes solvent inclusion |
Final crystallization pH | 3.5-4.0 | <3.0 or >5.0 | Prevents diacid salt formation; ensures complete crystallization |
Washing solvent | Cold ethanol (5°C) | Water or methanol | Reduces oxalic acid residue without crystal dissolution |
The optimized crystallization process delivers material with consistent purity (97-99%) as verified by HPLC and matches the analytical profiles reported for commercial samples (CAS 1523571-05-2 and 1392804-58-8) [2]. This reliability is essential for the compound's application as a building block in complex syntheses, where batch-to-batch consistency directly impacts downstream reactions.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2